REACTION_CXSMILES
|
[BH4-].[Na+].C[CH2:4][N:5]([CH:9]([CH3:11])[CH3:10])[CH:6](C)C.O.O.O.[Cl-].[CH3:16][C:17]1[SH+:18][CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[BH4-].[Na+].[C:28]([O:31]C(=O)C)(=O)[CH3:29].C[CH2:36][N:37]([CH:41](C)C)C(C)C.C(#[N:46])C>>[CH3:36][N:37]([CH3:41])[C:24]1[CH:23]=[CH:22][C:16]2[N:46]([C:28](=[O:31])[CH3:29])[C:20]3[C:19]([S:18][C:17]=2[CH:25]=1)=[CH:11][C:9]([N:5]([CH3:4])[CH3:6])=[CH:10][CH:21]=3 |f:0.1.2,3.4.5.6.7,8.9|
|
Name
|
sodium borohydride Hunig's base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+].CCN(C(C)C)C(C)C
|
Name
|
methylthioninium chloride trihydrate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O.O.O.[Cl-].CC=1[SH+]C=CC=CC=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
32.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
15.55 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
STIRRING
|
Details
|
The precipitate was stirred for 30 minutes before it
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×50 cm3), and air
|
Type
|
CUSTOM
|
Details
|
dried for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The crude material was crystallised from hot ethanol (300 cm3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC=2N(C3=CC=C(C=C3SC2C1)N(C)C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.55 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |